2-Cyanopyrimidine-4-carboxylic acid
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Overview
Description
2-Cyanopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H4N2O2. It is a derivative of pyrimidine, an aromatic N-heterocycle that is found in nature as a component of pyrimidine nucleotides and vitamin B1 (thiamine).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the conversion of 4,6-dichloro-2-(methylthio)pyrimidine to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile. These intermediates are then oxidized to sulfones and displaced with potassium cyanide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide for chlorination, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination of 4,6-dimethoxypyrimidine-2-carbonitrile with N-chlorosuccinimide yields 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile .
Scientific Research Applications
2-Cyanopyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes within cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyanopyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-6-methoxypyrimidine-2-carbonitrile
- 4,6-Dimethoxypyrimidine-2-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .
Properties
IUPAC Name |
2-cyanopyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNQHJNLADFGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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